3-(4-ethoxyphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
The compound 3-(4-ethoxyphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a triazolo-pyrimidinone derivative characterized by a 4-ethoxyphenyl substituent at position 3 and a 2-(4-methylpiperidin-1-yl)-2-oxoethyl group at position 4.
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-3-29-16-6-4-15(5-7-16)26-19-18(22-23-26)20(28)25(13-21-19)12-17(27)24-10-8-14(2)9-11-24/h4-7,13-14H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEJQIBLJWMNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCC(CC4)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-(4-ethoxyphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one , often referred to as compound A , has garnered interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 368.44 g/mol
- Structure : The compound features a triazolopyrimidine core, which is significant in medicinal chemistry for its diverse biological activities.
Compound A exhibits its biological effects primarily through the modulation of various cellular pathways:
- Inhibition of Cell Proliferation : Studies indicate that compound A can inhibit the proliferation of cancer cell lines such as U87 (human glioblastoma) and AsPC-1 (pancreatic adenocarcinoma) with IC values in the low micromolar range. This suggests a potential application in cancer therapy .
- Apoptosis Induction : Mechanistic studies have shown that compound A can induce apoptosis in cancer cells by activating caspase pathways and promoting cell cycle arrest at the G1 phase .
- Targeting Kinases : Preliminary data suggest that compound A may interact with specific kinases involved in cancer signaling pathways, although further investigations are required to elucidate these interactions fully.
Pharmacological Effects
The pharmacological profile of compound A includes:
- Anticancer Activity : Compound A has demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotective Effects : Some studies suggest that derivatives of similar compounds exhibit neuroprotective properties, which may be relevant for conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of U87 and AsPC-1 cells | |
| Apoptosis Induction | Activation of caspase pathways | |
| Neuroprotection | Potential protective effects in models |
Notable Research Findings
- Cytotoxicity Studies : In a study evaluating the anticancer properties of compound A, it was found to have an IC value of approximately 0.47 μM against the LASCPC-01 cell line, showcasing its potency compared to other tested compounds .
- Mechanism Exploration : Further research indicated that compound A's ability to induce apoptosis was dose-dependent and involved mitochondrial pathways, highlighting its potential for targeted cancer therapies .
- Structure-Activity Relationship (SAR) : Ongoing SAR studies are aimed at optimizing the efficacy and selectivity of compound A against specific cancer types while minimizing off-target effects .
Comparaison Avec Des Composés Similaires
Triazolo-Pyrimidinone Derivatives
- Compound : 3-(3,4-Dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazinyl)ethyl]-3H-triazolo[4,5-d]pyrimidin-7-one
- Key Differences :
- Position 3 : 3,4-Dimethoxyphenyl vs. 4-ethoxyphenyl in the target compound. The dimethoxy group increases polarity but may reduce metabolic stability compared to the ethoxy group .
- Position 6: 4-Phenylpiperazinyl vs. 4-methylpiperidinyl.
- Compound: 5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one Key Differences:
- Position 6 : Isopropyl group vs. 2-(4-methylpiperidinyl)-2-oxoethyl. The isopropyl group is less sterically bulky, possibly favoring different binding conformations .
Heterocyclic Core Variations
- Compounds: Thiazolo-pyrimidinones (e.g., 6-ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxothiazolo[4,5-d]pyrimidin-7-one) Key Differences: Replacement of the triazole ring with a thiazole alters electronic properties and hydrogen-bonding capacity. Thiazole derivatives often exhibit distinct bioactivity profiles, such as increased antimicrobial activity .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of molecular properties is summarized below:
*logP values estimated using fragment-based methods.
- Lipophilicity : The target compound (logP 3.2) strikes a balance between the highly polar compound (logP 2.8) and the more lipophilic compound (logP 4.1), suggesting moderate membrane permeability.
- Hydrogen-Bonding : The 4-methylpiperidinyl group in the target compound contributes to H-bond acceptor capacity, which may enhance solubility compared to the compound .
NMR and Electronic Environment Analysis
As demonstrated in , NMR chemical shifts in triazolo-pyrimidinone derivatives are sensitive to substituent effects. For example:
- Region A (positions 39–44) : Substituents like ethoxy or methoxy groups alter electron density on the phenyl ring, affecting chemical shifts in this region.
- Region B (positions 29–36) : The 4-methylpiperidinyl group in the target compound likely induces distinct shifts compared to phenylpiperazinyl or isopropyl groups, reflecting differences in steric and electronic environments .
Bioactivity and Target Engagement
While direct bioactivity data for the target compound is unavailable, insights can be inferred from analogs:
- : Similarity indexing (Tanimoto coefficient) could be applied to compare the target compound with known bioactive molecules. For instance, the ethoxyphenyl group may confer ~60–70% similarity to kinase inhibitors like imatinib .
Q & A
Q. How can the synthesis of this triazolopyrimidine derivative be optimized for high yield and purity?
Methodological Answer:
- Stepwise Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation during multi-step synthesis, ensuring proper cyclization of the triazole-pyrimidine core .
- Catalyst Selection : Employ palladium or copper catalysts for coupling reactions involving the 4-ethoxyphenyl or 4-methylpiperidinyl groups to enhance regioselectivity .
- Purification : Optimize recrystallization solvents (e.g., ethanol/water mixtures) or gradient column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product with >95% purity .
Q. Key Parameters for Synthesis Optimization
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 60–80°C (for cyclization steps) | Avoids side-product formation |
| Solvent System | DMF or DMSO (polar aprotic solvents) | Enhances solubility of intermediates |
| Catalyst Loading | 5–10 mol% Pd(PPh₃)₄ | Balances cost and efficiency |
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR with 2D experiments (HSQC, HMBC) to resolve overlapping signals, particularly for the triazole and pyrimidine protons. The 4-ethoxyphenyl group’s aromatic protons typically appear as a doublet (δ 7.2–7.4 ppm) .
- X-ray Crystallography : Determine absolute configuration and confirm fused-ring geometry. For example, the dihedral angle between triazole and pyrimidine rings should be <10°, indicating planarity critical for bioactivity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₄H₂₈N₆O₃) with <2 ppm error to validate synthetic success .
Q. How should initial biological activity screenings be designed to assess therapeutic potential?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., CDK2) or viral enzymes (e.g., CHIKV nsP1) at concentrations 1–100 μM. IC₅₀ values <10 μM suggest high potency .
- Cytotoxicity Profiling : Use MTT assays on HEK-293 or HepG2 cells to establish selectivity indices (SI = IC₅₀(host cell)/IC₅₀(target)). SI >10 indicates low off-target toxicity .
- Antiviral Activity : Employ plaque reduction assays for RNA viruses (e.g., CHIKV), focusing on the meta-substituted aryl group’s role in viral capping inhibition .
Advanced Research Questions
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Systematic Substituent Variation : Synthesize analogs with modifications to the 4-ethoxyphenyl (e.g., replacing ethoxy with methoxy) or 4-methylpiperidinyl groups. Compare bioactivity to identify pharmacophores .
- Molecular Docking : Perform in silico docking (AutoDock Vina) with target proteins (e.g., CHIKV nsP1). The triazole-pyrimidine core should exhibit strong π-π stacking with aromatic residues (e.g., Tyr²⁴⁵), while the 4-methylpiperidinyl group may occupy hydrophobic pockets .
- Free-Wilson Analysis : Quantify contributions of substituents to antiviral activity. For example, the ethoxy group increases lipophilicity (logP +0.5), enhancing membrane permeability .
Q. How can contradictions in biological data across experimental models be resolved?
Methodological Answer:
- Dose-Response Curves : Re-evaluate activity using 8–12 concentration points to rule out false positives from single-dose assays. EC₅₀ discrepancies may arise from cell-type-specific metabolism .
- Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorescence polarization) alongside cell-based assays to distinguish direct target engagement from off-target effects .
- Pharmacokinetic Profiling : Measure plasma stability and microsomal half-life (e.g., rat liver microsomes). Poor solubility (logS < -4) may explain reduced efficacy in in vivo models .
Q. What strategies identify molecular targets in complex biological systems?
Methodological Answer:
- Affinity Proteomics : Immobilize the compound on Sepharose beads for pull-down assays coupled with LC-MS/MS. Prioritize proteins with ≥5-fold enrichment (p<0.01) .
- CRISPR-Cas9 Screening : Use genome-wide knockout libraries to identify resistant mutations in target genes (e.g., nsP1 for CHIKV) .
- Thermal Shift Assays (TSA) : Monitor protein melting temperature (ΔTm) shifts. A ΔTm >2°C upon compound binding suggests direct interaction (e.g., with kinases) .
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